molecular formula C21H21BrN4O2 B262432 5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer B262432
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: KGUDZQIDZFRAPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for the development of novel drugs.

Wirkmechanismus

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the development of cancer and inflammatory diseases. By inhibiting the activity of BRD4, BRD0705 can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. BRD0705 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BRD0705 in lab experiments is its high specificity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and inflammatory diseases. However, one of the limitations of using BRD0705 is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of BRD0705. One potential direction is the development of novel drugs based on the structure of BRD0705. This could lead to the development of more potent and selective inhibitors of BRD4. Another potential direction is the study of the combination of BRD0705 with other drugs for the treatment of cancer and inflammatory diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BRD0705 could lead to a better understanding of its efficacy and safety in humans.

Synthesemethoden

The synthesis of BRD0705 involves a multi-step reaction sequence. The first step involves the reaction of 2-bromobenzoyl chloride with diethylamine to form N,N-diethyl-2-bromobenzamide. This intermediate is then reacted with phenylhydrazine to form N,N-diethyl-2-(phenylhydrazono)benzamide. The final step involves the reaction of this intermediate with ethyl acetoacetate to form BRD0705.

Wissenschaftliche Forschungsanwendungen

BRD0705 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. BRD0705 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Produktname

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

Molekularformel

C21H21BrN4O2

Molekulargewicht

441.3 g/mol

IUPAC-Name

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H21BrN4O2/c1-3-25(4-2)21(28)17-14-23-26(15-10-6-5-7-11-15)19(17)24-20(27)16-12-8-9-13-18(16)22/h5-14H,3-4H2,1-2H3,(H,24,27)

InChI-Schlüssel

KGUDZQIDZFRAPR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

Kanonische SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.